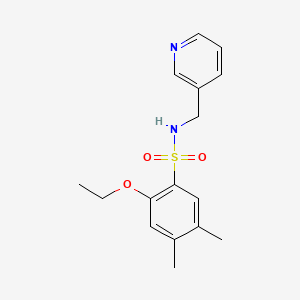amine CAS No. 1155928-37-2](/img/structure/B604263.png)
[(4-Ethoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Ethoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is an organic compound with a complex structure that includes an ethoxy group, a hydroxymethyl group, and a methylbenzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Ethoxylation: Introduction of the ethoxy group to the benzene ring.
Sulfonation: Addition of the sulfonamide group to the benzene ring.
Alkylation: Introduction of the hydroxymethylpropyl group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Ethoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the sulfonamide group can produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
[(4-Ethoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4-Ethoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets. The ethoxy and sulfonamide groups may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide
- 4-methoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide
- 4-ethoxy-N-[1-(hydroxymethyl)propyl]-2-methylbenzenesulfonamide
Uniqueness
[(4-Ethoxy-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the ethoxy group, in particular, can enhance its solubility and stability compared to similar compounds.
Eigenschaften
CAS-Nummer |
1155928-37-2 |
|---|---|
Molekularformel |
C13H21NO4S |
Molekulargewicht |
287.38g/mol |
IUPAC-Name |
4-ethoxy-N-(1-hydroxybutan-2-yl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-4-11(9-15)14-19(16,17)12-6-7-13(18-5-2)10(3)8-12/h6-8,11,14-15H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
NLIGSCARJZPNFJ-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-tert-butylphenoxy)methyl]-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604180.png)
![3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE](/img/structure/B604181.png)
![3-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604182.png)
![3-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B604183.png)
![6-[(2-methoxyphenoxy)methyl]-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604185.png)
![2-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B604188.png)
![2-(3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604190.png)
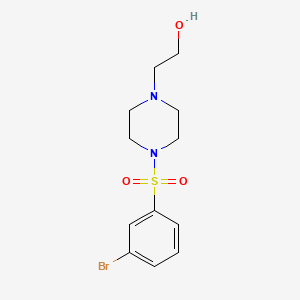
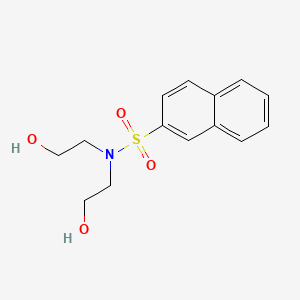
![Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine](/img/structure/B604197.png)
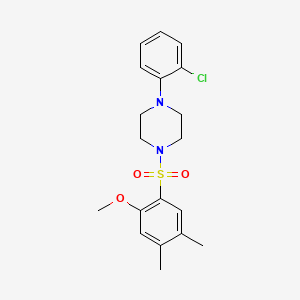
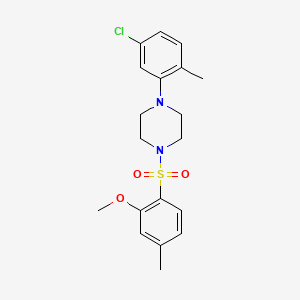
![Ethyl 4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B604200.png)
